2,4,6-Trichlorophenol

Descripción

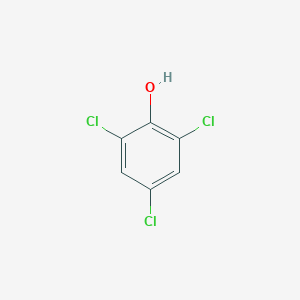

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O, Array | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,4,6-Trichlorophenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2591-21-1 (potassium salt), 3784-03-0 (hydrochloride salt) | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021386 | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trichlorophenol appears as yellow to pinkish-orange needles or orange fluffy solid. Strong phenolic odor. (NTP, 1992), Colorless to yellow solid with a strong odor of phenol; [HSDB] Yellow-brown crystalline chunks; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 249 °C, 246 °C | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

99 °C c.c. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 500 mg/L at 25 °C, 525 g/100 g acetone; 113 g/100 g benzene; 37 g/100 g carbon tetrachloride; 335 g/100 g diacetone alcohol; 400 g/100 g denatured alcohol formula; 525 g/100 g methanol; 163 g/100 g pine oil; 16 g/100 g Stoddard solvent; 100 g/100 g toluene; 37 g/100 g turpentine, Soluble in ethanol, ethyl ether, acetic acid, Solubility in water, g/l at 20 °C: 0.8 (very poor) | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4901, Density: 1.4901g/cu cm at 75 °C, Density (at 25 °C): 1.7 g/cm³ | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 169.7 °F ; 5 mmHg at 222.6 °F (NTP, 1992), 0.008 [mmHg], 0.008 mm Hg at 25 °C, Vapor pressure, Pa at 76.5 °C: 133 | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The 2,4,6-trichlorophenol produced as an intermediate product in the technical production of chloranil contained uP to 10.5 mg/kg of a mixture of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxin, but was free of any 2,3,7,8-tetrachlorodibenzo-p-dioxin., 1,3,6,8-Tetrachlorodibenzo-para-dioxin and 2,3,7-trichlorodibenzo-para-dioxin were found in a sample of 2,4,6-trichlorophenol at levels of 49 and 93 mg/kg, respectively. ... And tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol., In a Swedish sample of 2,4,6-trichlorophenol, 1.5 mg/kg 2,3,7,8-tetrachlorodibenzofuran was found, as well as 17.5, 36 and 4.8 mg/kg penta-, hexa- and heptachlordibenzofurans; less than 3 mg/kg polychlorinated dibenzo-para-dioxins were found. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin, Yellow flakes, Orthorhombic needles from acetic acid | |

CAS No. |

88-06-2 | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenachlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHS8C5BAUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

157.1 °F (NTP, 1992), 69.5 °C, 69 °C | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis and Characterization of 2,4,6-Trichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichlorophenol. The document details experimental protocols for its preparation via direct chlorination of phenol (B47542) and its subsequent purification. Furthermore, it outlines the key analytical techniques employed for its characterization, supported by tabulated quantitative data and visual workflows.

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the direct electrophilic chlorination of phenol.[1] This process involves the substitution of hydrogen atoms on the aromatic ring of phenol with chlorine atoms at the ortho and para positions. The use of a catalyst can enhance the reaction's selectivity and yield.

Synthesis Pathway

The synthesis proceeds via the electrophilic aromatic substitution of phenol with chlorine. The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to the substitution at the 2, 4, and 6 positions.

References

Physicochemical Properties of 2,4,6-Trichlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Trichlorophenol (2,4,6-TCP). The information herein is intended to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Properties

This compound is a chlorinated phenol (B47542) that presents as a colorless to yellow crystalline solid with a strong phenolic odor.[1] It has been historically used as a fungicide, herbicide, insecticide, and preservative, though its use has been curtailed due to its environmental persistence and toxicological concerns.[1][2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Melting Point | 69.5 °C | [1] |

| Boiling Point | 249 °C | [1] |

| Water Solubility | 0.069 g/100 g H₂O | [1] |

| pKa (Acidity Constant) | 6.23 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.69 | [3] |

| Additional Properties | Value | Reference(s) |

| Appearance | Yellow-whitish lumps or powder | [1] |

| Odor | Strong, phenolic | [1] |

| Density | 1.4901 g/cm³ at 75 °C | [1] |

| Vapor Pressure | 0.008 mmHg at 25 °C | [3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[4][5][6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount (2-3 mm in height) is packed into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a rate of approximately 10-20°C per minute for a preliminary, rapid determination of the approximate melting range.

-

The apparatus is allowed to cool.

-

A second, more precise determination is performed with a new sample, heating at a slower rate of 1-2°C per minute as the temperature approaches the previously determined approximate melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the melting point of the sample.

Boiling Point Determination

The boiling point of this compound can be determined using the Thiele tube method or by simple distillation.[8][9][10][11]

Apparatus:

-

Thiele tube or distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, with the sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped within a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Water Solubility Determination

The solubility of this compound in water can be determined by the shake-flask method.[12][13][14][15]

Apparatus:

-

Conical flasks with stoppers

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a conical flask.

-

The flask is sealed and placed in a constant temperature water bath (e.g., 25°C).

-

The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The stirring is stopped, and the mixture is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any suspended particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The determined concentration represents the water solubility of this compound at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined spectrophotometrically.[16][17][18][19]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter (calibrated)

-

Volumetric flasks and pipettes

-

Buffer solutions of varying known pH

Procedure:

-

A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

A series of buffer solutions covering a pH range around the expected pKa of this compound (approximately 5-8) are prepared.

-

A small, constant aliquot of the this compound stock solution is added to each buffer solution in a volumetric flask and diluted to the mark.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance for the ionized and unionized forms should be identified.

-

The absorbance of each solution is measured at a wavelength where the ionized and unionized forms have different absorption characteristics.

-

The pH of each solution is accurately measured using a calibrated pH meter.

-

The pKa is calculated using the Henderson-Hasselbalch equation, or by plotting the absorbance versus pH and fitting the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

LogP Determination

The octanol-water partition coefficient (LogP) of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method.[20][21][22][23][24]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column

-

Analytical balance

-

Volumetric flasks and pipettes

-

Octanol-saturated water and water-saturated octanol

Procedure:

-

A series of standard compounds with known LogP values that bracket the expected LogP of this compound are selected.

-

A calibration curve is generated by injecting the standard compounds onto the HPLC system and recording their retention times.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.

-

A plot of the logarithm of the retention time (log k') versus the known LogP values of the standards is created.

-

A solution of this compound of known concentration is prepared and injected into the HPLC system under the same conditions as the standards.

-

The retention time of this compound is measured.

-

The LogP of this compound is determined by interpolating its log k' value on the calibration curve.

Visualizations

Biodegradation Pathway of this compound

The following diagram illustrates the aerobic biodegradation pathway of this compound by the fungus Phanerochaete chrysosporium.[25][26] This pathway involves initial oxidation and subsequent reductive dechlorination steps.

Caption: Aerobic biodegradation of this compound.

Experimental Workflow for Physicochemical Property Determination

The logical workflow for the comprehensive analysis of the physicochemical properties of a compound like this compound is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. chemistry.beloit.edu [chemistry.beloit.edu]

- 18. web.pdx.edu [web.pdx.edu]

- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. agilent.com [agilent.com]

- 24. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. Degradation of this compound by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 2,4,6-Trichlorophenol

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,4,6-trichlorophenol (2,4,6-TCP), a persistent and toxic environmental pollutant. This document is intended for researchers, scientists, and environmental professionals engaged in the study and remediation of contaminated sites.

Physicochemical Properties

This compound is a chlorinated aromatic compound that exists as yellow flakes or a colorless to yellow solid with a strong, phenolic odor.[1][2] Its chemical structure and properties are critical determinants of its environmental behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [3] |

| Molecular Weight | 197.5 g/mol | [3][4] |

| Melting Point | 69 °C | [3][4] |

| Boiling Point | 246 °C | [4] |

| Water Solubility | 800 mg/L at 25 °C | [4][5] |

| Vapor Pressure | 0.02 mm Hg at 20 °C; 0.008 mm Hg at 25 °C | [3][4] |

| Henry's Law Constant | 9 x 10⁻⁸ atm·m³/mol | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.69 | [4] |

| pKa (Dissociation Constant) | 6.23 at 25 °C | [4] |

| Specific Gravity | 1.49 g/cm³ | [3] |

Environmental Fate

The environmental fate of 2,4,6-TCP is governed by a combination of transport and transformation processes, including volatilization, adsorption, and degradation (both biotic and abiotic).

Transport

Volatilization: With a low vapor pressure and a low Henry's law constant, 2,4,6-TCP has a low volatility.[3] Slow volatilization can occur from dissolved states in water.[3] The rate of volatilization from soil is influenced by factors such as soil water content and air flow rate.[6] Pesticides tend to volatilize more rapidly from wet soils as water molecules compete for adsorption sites.[6]

Adsorption and Mobility: 2,4,6-TCP exhibits moderate adsorption to organic matter in soil and sediment, with a log Koc ranging from 1.7 to 3.3.[3] This moderate adsorption suggests that it can be mobile in soils with low organic carbon content, potentially leading to groundwater contamination.[3][7] In moist soil, it is expected to partially dissociate, with the undissociated portion remaining relatively immobile.[8] Studies have shown that materials like activated carbon and biochar can effectively adsorb 2,4,6-TCP from aqueous solutions and soil, respectively.[9][10]

Degradation

Abiotic Degradation:

-

Photolysis: 2,4,6-TCP can be degraded by photolysis. The degradation rate is influenced by factors such as pH and the presence of photosensitizers. Studies have shown that UV irradiation in the presence of sulfite (B76179) can lead to high degradation rates.[11]

Biotic Degradation: Microbial degradation is a significant pathway for the removal of 2,4,6-TCP from the environment. A variety of bacteria and fungi have been identified that can mineralize this compound under both aerobic and anaerobic conditions.

-

Aerobic Degradation: Under aerobic conditions, bacteria such as Ralstonia eutropha JMP134(pJP4) and consortia containing Sphingomonas paucimobilis and Burkholderia cepacia can degrade 2,4,6-TCP.[12][13] The degradation often proceeds through a chlorocatechol pathway.[14] The white-rot fungus Phanerochaete chrysosporium is also known to effectively degrade 2,4,6-TCP using its lignin-degrading enzymes, lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP).[15][16]

-

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a key degradation mechanism. This process involves the sequential removal of chlorine atoms from the aromatic ring.[17]

Table 2: Summary of this compound Degradation Studies

| Organism/System | Conditions | Degradation Rate/Efficiency | Key Findings | Reference |

| Phanerochaete chrysosporium | Secondary metabolic conditions | Mineralizes 2,4,6-TCP | Degradation initiated by LiP or MnP to form 2,6-dichloro-1,4-benzoquinone. | [16] |

| Alcaligenes eutrophus TCP | Aerobic | Degraded 300 mg/L in 48 h | Stoichiometric release of chloride ions. | [18] |

| Microbial Consortium | Aerobic | Specific degradation rate of 34 mg/g dry weight/h | Complete dechlorination and mineralization. | [12] |

| Ralstonia eutropha JMP134(pJP4) | Aerobic | Efficient degradation | Involves tcp gene cluster encoding key enzymes. | [13] |

| Aerobic Granules (SBR) | Aerobic, with co-substrates | >90% efficiency for up to 360 mg/L | Degradation via chlorocatechol pathway. | [14] |

| Sequencing Batch Reactor | Anaerobic-Aerobic | 100% removal at 430 mg/L | Sequential anaerobic dehalogenation followed by aerobic ring cleavage. | [17] |

Experimental Protocols

Analysis of this compound

Methodology: High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methodologies cited in the literature for the quantification of 2,4,6-TCP.[17][19]

-

Sample Preparation:

-

Aqueous samples are collected and filtered through a 0.22 μm membrane filter to remove particulate matter.[19]

-

If necessary, samples are quenched with methanol (B129727) to stop any ongoing reactions.[19]

-

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) is commonly used.[19] Some methods may include acetic acid in the mobile phase.[17]

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[17][19]

-

Detection: The UV detector is set to a wavelength of 290 nm for the detection of 2,4,6-TCP.[17][19]

-

-

Quantification:

-

A calibration curve is generated using standard solutions of 2,4,6-TCP of known concentrations.

-

The concentration of 2,4,6-TCP in the samples is determined by comparing the peak area with the calibration curve.

-

Adsorption/Desorption Batch Experiments

This protocol outlines a general procedure for assessing the adsorption and desorption of 2,4,6-TCP onto a solid matrix like soil or activated carbon.[20][21]

-

Adsorption Experiment:

-

A known mass of the adsorbent (e.g., 0.5 g) is added to a series of flasks.[20][21]

-

A fixed volume (e.g., 20 mL) of 2,4,6-TCP solution with varying initial concentrations is added to each flask.[21]

-

The flasks are agitated at a constant speed (e.g., 200 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 4 hours).[21]

-

After equilibration, the suspension is filtered, and the concentration of 2,4,6-TCP remaining in the filtrate is analyzed using HPLC.[20]

-

The amount of 2,4,6-TCP adsorbed is calculated by the difference between the initial and final concentrations.

-

-

Desorption Experiment:

-

The adsorbent from the adsorption experiment, now loaded with 2,4,6-TCP, is separated and dried.[21]

-

A known mass of the used adsorbent is placed in a flask with a specific volume of a desorption solution (e.g., distilled water, methanol/water mixture, or NaOH solution).[20][21]

-

The mixture is agitated for a set period.[21]

-

The suspension is filtered, and the concentration of 2,4,6-TCP in the filtrate is measured to determine the amount desorbed.[20]

-

Visualizations

Fungal Degradation Pathway of this compound

Caption: Fungal degradation pathway of 2,4,6-TCP by Phanerochaete chrysosporium.

Bacterial Aerobic Degradation Pathway of this compound

Caption: Aerobic degradation pathway of 2,4,6-TCP by Ralstonia eutropha.

Experimental Workflow for Adsorption Study

Caption: General workflow for a batch adsorption experiment.

References

- 1. epa.gov [epa.gov]

- 2. This compound | 88-06-2 [chemicalbook.com]

- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rivm.nl [rivm.nl]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Biochar Immobilizes and Degrades this compound in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adsorption of this compound (TCP) onto activated carbon - Journal of King Saud University - Science [jksus.org]

- 11. researchgate.net [researchgate.net]

- 12. Aerobic degradation of this compound by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient degradation of this compound requires a set of catabolic genes related to tcp genes from Ralstonia eutropha JMP134(pJP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation pathway, toxicity and kinetics of this compound with different co-substrate by aerobic granules in SBR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of this compound by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 18. scispace.com [scispace.com]

- 19. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dbc.wroc.pl [dbc.wroc.pl]

- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]

Toxicological Profile of 2,4,6-Trichlorophenol in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,4,6-Trichlorophenol (2,4,6-TCP) in mammalian species. The information presented is collated from a range of scientific studies and regulatory agency reports, offering a detailed resource for professionals in toxicology, pharmacology, and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the molecular signaling pathways implicated in 2,4,6-TCP-induced toxicity.

Executive Summary

This compound is a chlorinated phenol (B47542) that has seen use as a pesticide and preservative. Toxicological data from mammalian studies indicate that 2,4,6-TCP poses several health risks. It is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, based on evidence of carcinogenicity in animal studies.[1][2][3] Oral exposure to 2,4,6-TCP has been shown to induce lymphomas and leukemia in rats and liver cancer in mice.[1][2][3] The compound exhibits moderate acute toxicity and can cause adverse effects on the liver, kidneys, and adrenal glands with repeated exposure. Genotoxicity data suggest that 2,4,6-TCP can induce both structural and numerical chromosome aberrations in vitro.[4][5] Mechanistic studies point towards the induction of oxidative stress, endoplasmic reticulum stress, and subsequent apoptosis as key events in its cytotoxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of this compound in various mammalian species.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 820 | [6][7][8] |

| Rat | Dermal | LD50 | 400 | [6] |

| Mouse | Oral | LD50 | 1600 - 2643 | [9][10] |

| Mammal (unspecified) | Dermal | LD50 | 700 | [7] |

Table 2: Subchronic Oral Toxicity of this compound

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| Rat (Sprague-Dawley) | 90 days | 80 | 240 | Increased liver and adrenal gland weights, increased serum albumin. | [11] |

| Rat | 7 weeks | - | 735 | Reduced body weight. | [9][11] |

| Mouse | 7 weeks | 1300 | 2600 | Significantly decreased body weight. | [9] |

Table 3: Chronic Oral Toxicity and Carcinogenicity of this compound

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Carcinogenic Effects | Reference |

| Rat (F344) | 106-107 weeks | - | 250 | Lymphomas or leukemias in males. | [1][11] |

| Mouse (B6C3F1) | 105 weeks | - | 650 | Hepatocellular carcinomas or adenomas in both sexes. | [1][9][11] |

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| Rat (Sprague-Dawley) | Reproductive | 3.0 | 30 | Decreased litter size. | [11] |

| Rat | Developmental | 25 | 100 | Maternal toxicity (reduced body weight). | [9] |

Key Experimental Protocols

National Cancer Institute (NCI) Carcinogenesis Bioassay

-

Test Substance: this compound (purity not specified in the summary).

-

Species and Strain: Fischer 344 rats and B6C3F1 mice.

-

Group Size: 50 animals of each sex per dose group and 20 untreated animals of each sex as matched controls.

-

Administration Route: In the feed.

-

Dosage Levels:

-

Rats (male and female): 5,000 or 10,000 ppm.

-

Male Mice: 5,000 or 10,000 ppm.

-

Female Mice: Initially 10,000 or 20,000 ppm for 38 weeks, then reduced to 2,500 and 5,000 ppm for the remaining 67 weeks due to excessive body weight reduction. The time-weighted average doses were 5,214 and 10,428 ppm.

-

-

Duration: 106 or 107 weeks for rats and 105 weeks for mice.

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded regularly. At the end of the study, all surviving animals were euthanized.

-

Pathology: A complete gross necropsy was performed on all animals. Tissues from all major organs and any observed lesions were collected, preserved, and examined microscopically.

-

Reference: [1]

90-Day Oral Toxicity Study in Rodents (General Protocol)

This protocol is based on the OECD Test Guideline 408.[12][13]

-

Objective: To evaluate the potential health hazards from repeated oral exposure to a test substance over a 90-day period. This study aims to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).[14]

-

Test Substance: Technical grade this compound.

-

Species and Strain: Typically Sprague-Dawley rats.

-

Group Size: At least 10 males and 10 females per dose group.

-

Administration Route: Oral gavage, in drinking water, or mixed in the diet.

-

Dosage Levels: At least three dose levels plus a control group. The highest dose should induce toxic effects but not mortality, the lowest dose should not produce any evidence of toxicity, and the intermediate dose should be spaced to elicit a dose-response relationship.

-

Duration: 90 days. A 28-day post-treatment observation period (recovery group) can be included for the high-dose and control groups.[15]

-

Observations:

-

Clinical: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examination before the start and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

-

Urinalysis: Conducted at the end of the study.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Weights of major organs are recorded.

-

Histopathology: Tissues from all control and high-dose animals, and any animals that die during the study, are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

-

Reproductive Toxicity Study in Rats

-

Objective: To assess the effects of 2,4,6-TCP on male and female reproductive performance and on the offspring.

-

Species and Strain: Rats.

-

Group Size: Not specified in the available summary.

-

Administration Route: Oral (e.g., in drinking water).

-

Dosage Levels: Multiple dose levels and a control group.

-

Study Design:

-

Parental (F0) Generation: Males and females are treated for a pre-mating period (e.g., 10 weeks for males, 2 weeks for females) and during mating. Females continue to be treated throughout gestation and lactation.

-

First (F1) Generation: Offspring are evaluated for viability, growth, and development until weaning. Selected F1 animals are then raised to maturity and mated to produce a second (F2) generation to assess any transgenerational effects.

-

-

Endpoints:

-

Parental Animals: Clinical signs, body weight, food/water consumption, mating performance, fertility, gestation length, and parturition.

-

Offspring: Litter size, sex ratio, viability, pup weights, and developmental landmarks.

-

Pathology: Gross necropsy and histopathology of reproductive organs of parental animals and selected offspring.

-

-

Reference: [11]

In Vitro Genotoxicity Assays

-

Objective: To assess the potential of a substance to induce genetic mutations or chromosomal damage.

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[17]

-

Principle: The assay detects mutations that revert the initial mutation, allowing the bacteria to grow in an amino acid-deficient medium.[17]

-

Methodology: Bacteria are exposed to various concentrations of 2,4,6-TCP, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[17]

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or V79 cells.[4]

-

Principle: This assay detects structural and numerical chromosomal damage in treated cells.

-

Methodology: Cells are exposed to 2,4,6-TCP for a defined period (e.g., 3-24 hours), both with and without S9 metabolic activation.[4] Following treatment and a recovery period, cells are harvested, and metaphase chromosomes are prepared and analyzed for aberrations.

-

Interpretation: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates clastogenic or aneugenic potential.[4]

-

Signaling Pathways of this compound Toxicity

The cytotoxicity of this compound is mediated by the induction of oxidative stress, endoplasmic reticulum (ER) stress, and subsequent apoptosis. The following diagrams illustrate the key signaling pathways involved.

Oxidative Stress Response

Endoplasmic Reticulum Stress and the Unfolded Protein Response

Mitochondrial Apoptosis Pathway

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. epa.gov [epa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (TCP) induces chromosome breakage and aneuploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of this compound in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Carcinogenicity of 2,4,6-Trichlorophenol in Animal Studies: A Technical Review

Introduction

2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated phenol (B47542) that has seen use as a fungicide, wood preservative, and antiseptic.[1] Due to its persistence in the environment and potential for human exposure, its carcinogenic potential has been a subject of investigation.[2] This technical guide provides an in-depth review of the pivotal animal studies that have assessed the carcinogenicity of 2,4,6-TCP, with a focus on experimental methodologies and quantitative outcomes. The findings from these studies have led major international health organizations to classify 2,4,6-TCP as a potential human carcinogen.[3][4][5]

Experimental Protocols

The primary and most comprehensive investigation into the carcinogenicity of this compound was a bioassay conducted by the National Toxicology Program (NTP). The experimental design of this study is detailed below.

Test Chemical: The this compound used in the bioassay was obtained from Dow Chemical Company. Its purity was determined to be between 96% and 97%, with up to 17 minor contaminants. The concentration of chlorinated dibenzo-p-dioxins was not determined.

Animal Species and Husbandry: The study utilized F344 rats and B6C3F1 mice, which are standard rodent models for carcinogenicity testing. The animals were housed in environmentally controlled conditions.

Diet Preparation and Administration: The this compound was administered to the animals in their feed. The test chemical was initially mixed with a small amount of Wayne® Sterilizable Lab Meal using a mortar and pestle. This premix was then blended with the remaining feed in a Patterson-Kelly twin-shell blender for at least 15 minutes to ensure a uniform concentration.

Study Design: The bioassay involved long-term exposure to 2,4,6-TCP at different concentrations. Groups of 50 male and 50 female F344 rats were administered the chemical at dietary concentrations of 5,000 or 10,000 parts per million (ppm) for 106 or 107 weeks. Matched control groups consisted of 20 untreated rats of each sex.

For the mice, groups of 50 male B6C3F1 mice were given 2,4,6-TCP at dietary concentrations of 5,000 or 10,000 ppm for 105 weeks. Female mice initially received higher doses, which were subsequently adjusted due to observed toxicity.[6] The time-weighted average doses for the female mice were 5,214 and 10,428 ppm.[7] Matched control groups for the mice also consisted of 20 untreated animals of each sex.

Observation and Pathology: Throughout the study, the animals were monitored for clinical signs of toxicity and the development of tumors. Mean body weights of the dosed rats and mice were generally lower than those of the control groups in a dose-dependent manner.[7] At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy. Histopathological examinations of all major organs and any observed lesions were performed to determine the incidence and type of tumors.

Quantitative Data on Tumor Incidence

The following tables summarize the key tumor findings from the NTP bioassay of this compound.

Table 1: Incidence of Lymphoma or Leukemia in Male F344 Rats

| Treatment Group | Dose (ppm) | Incidence | P-Value (vs. Controls) |

| Control | 0 | 4/20 | - |

| Low Dose | 5,000 | 25/50 | P = 0.019 |

| High Dose | 10,000 | 29/50 | P = 0.004 |

Data sourced from the National Toxicology Program Technical Report.[7]

Table 2: Incidence of Hepatocellular Carcinomas or Adenomas in B6C3F1 Mice

| Sex | Treatment Group | Dose (ppm) | Incidence | P-Value (vs. Controls) |

| Male | Control | 0 | 4/20 | - |

| Low Dose | 5,000 | 32/49 | P ≤ 0.001 | |

| High Dose | 10,000 | 39/47 | P ≤ 0.001 | |

| Female | Control | 0 | 1/20 | - |

| Low Dose | 5,214 (TWA) | 12/50 | Not significant | |

| High Dose | 10,428 (TWA) | 24/48 | P ≤ 0.001 |

TWA: Time-Weighted Average. Data sourced from the National Toxicology Program Technical Report.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the carcinogenicity bioassay for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. iarc.who.int [iarc.who.int]

- 6. Long-term toxicology and carcinogenicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical History of 2,4,6-Trichlorophenol as a Pesticide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenol (2,4,6-TCP), a chlorinated phenolic compound, was once a widely utilized broad-spectrum pesticide, valued for its fungicidal, herbicidal, and bactericidal properties. Its application spanned various industries, from wood preservation and agriculture to textile and leather treatment. However, growing concerns over its toxicity, environmental persistence, and the presence of highly toxic contaminants, such as dioxins, led to its eventual decline and regulatory restrictions. This technical guide provides a comprehensive historical overview of 2,4,6-TCP's use as a pesticide, detailing its applications, efficacy, and the scientific investigations into its toxicological effects. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols from pivotal studies, and visualizes the compound's known signaling pathways and a general environmental risk assessment workflow.

Introduction

This compound is a crystalline solid with a characteristic phenolic odor.[1] First commercially produced in the United States in 1950, it was employed in a variety of pesticide formulations.[2] Its utility as a biocide stemmed from its ability to disrupt cellular processes in a wide range of organisms. It was used as a fungicide, glue preservative, insecticide, bactericide, defoliant, and an anti-mildew agent for textiles.[2] The production of 2,4,6-TCP in the United States was discontinued (B1498344) in 1975 by its primary manufacturer due to the high costs associated with removing toxic dioxin impurities formed during its synthesis.[3] Despite its discontinuation, 2,4,6-TCP remains an environmental contaminant of concern due to its persistence and potential for long-range transport.[4]

Applications as a Pesticide

The broad-spectrum antimicrobial and biocidal activity of 2,4,6-TCP led to its use in numerous applications:

-

Wood Preservative: To protect wood from fungal decay and insect attack.[5]

-

Fungicide: In agriculture and for the preservation of materials like leather, glues, and textiles.[5]

-

Herbicide: For the control of unwanted vegetation.[6]

-

Bactericide and Germicide: In disinfectant formulations.[5]

-

Insecticide: Though less common, it was also used for insect control.[1]

-

Anti-mildew Agent: For treating textiles and other materials susceptible to mildew growth.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties, toxicity, and carcinogenicity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Appearance | Colorless to yellowish crystalline solid | [1] |

| Odor | Strong, phenolic | [1] |

| Melting Point | 69.5 °C | [1] |

| Boiling Point | 249 °C | [1] |

| Water Solubility | 0.069 g/100 g H₂O | [1] |

| Log Kₒw | 3.69 | [2] |

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Exposure | Toxicity Value (LD₅₀/LC₅₀) | Reference |

| Rat | Oral | 820 mg/kg | [7] |

| Mouse | Oral | 1200 mg/kg | [7] |

Table 3: Carcinogenicity of this compound in F344 Rats (NCI Bioassay, 1979)

| Sex | Exposure Group (ppm in feed) | Incidence of Lymphomas or Leukemias |

| Male | Control | 4/20 |

| Low Dose (5,000) | 25/50 | |

| High Dose (10,000) | 29/50 | |

| Female | Control | 4/20 |

| Low Dose (5,000) | 12/50 | |

| High Dose (10,000) | 10/50 |

Source: Bioassay of this compound for possible carcinogenicity, NCI-CG-TR-155 (1979)[3][8]

Table 4: Carcinogenicity of this compound in B6C3F1 Mice (NCI Bioassay, 1979)

| Sex | Exposure Group (ppm in feed) | Incidence of Hepatocellular Carcinomas or Adenomas |

| Male | Control | 4/20 |

| Low Dose (5,000) | 32/49 | |

| High Dose (10,000) | 39/47 | |

| Female | Control | 1/20 |

| Low Dose (Time-weighted avg. 5,200) | 12/50 | |

| High Dose (Time-weighted avg. 10,400) | 24/48 |

Source: Bioassay of this compound for possible carcinogenicity, NCI-CG-TR-155 (1979)[3][8]

Experimental Protocols

NCI Bioassay for Carcinogenicity (1979)

A pivotal study in determining the long-term health effects of 2,4,6-TCP was the bioassay conducted by the National Cancer Institute (NCI).[3][8]

Objective: To evaluate the carcinogenic potential of this compound in F344 rats and B6C3F1 mice.

Methodology:

-

Test Animals:

-

Fischer 344 (F344) rats and B6C3F1 mice were used.

-

Animals were approximately 6 weeks old at the beginning of the study.

-

-

Administration of Test Chemical:

-

This compound (98% pure) was administered in the diet.

-

Rats: Groups of 50 male and 50 female rats were fed diets containing 5,000 or 10,000 ppm of 2,4,6-TCP for 106-107 weeks. A matched control group of 20 rats of each sex received the basal diet.[8]

-

Mice: Groups of 50 male mice were fed diets with 5,000 or 10,000 ppm for 105 weeks. Groups of 50 female mice were initially given 10,000 or 20,000 ppm, but these concentrations were lowered to 2,500 and 5,000 ppm after 38 weeks due to reduced body weights.[8]

-

-

Observation and Examination:

-

All animals were observed twice daily for signs of toxicity.

-

Body weights were recorded weekly for the first 12 weeks and monthly thereafter.

-

At the end of the study, all surviving animals were euthanized.

-

A complete necropsy was performed on all animals, including those that died during the study.

-

Tissues from all major organs and any observed lesions were collected, preserved in 10% neutral buffered formalin, and examined histopathologically.

-

General Protocol for Evaluating Antimicrobial Activity in Textiles (AATCC Test Method 100)

While specific historical protocols for 2,4,6-TCP are scarce, the following is a generalized quantitative method representative of how its efficacy as a textile preservative would have been assessed.

Objective: To determine the antibacterial activity of a textile treated with an antimicrobial agent.

Methodology:

-

Test Organisms:

-

Standard bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae are typically used.

-

-

Sample Preparation:

-

Swatches of the treated textile and an untreated control fabric are prepared.

-

-

Inoculation:

-

A known concentration of the test bacteria is inoculated onto the surface of both the treated and untreated fabric swatches.

-

-

Incubation:

-

The inoculated swatches are incubated in a humid environment for a specified period, typically 24 hours, at a temperature suitable for bacterial growth (e.g., 37°C).

-

-

Enumeration of Bacteria:

-

After incubation, the bacteria are eluted from the fabric swatches using a neutralizing solution.

-

The number of viable bacteria in the eluate is determined using standard plate count methods.

-

-

Calculation of Percent Reduction:

-

The percentage reduction of bacteria by the treated fabric is calculated relative to the bacterial count from the untreated control fabric.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its toxic effects through the disruption of multiple cellular signaling pathways.

Induction of Oxidative and Endoplasmic Reticulum Stress Leading to Apoptosis

Studies have shown that 2,4,6-TCP can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This, in turn, can trigger endoplasmic reticulum (ER) stress and ultimately lead to programmed cell death (apoptosis).[9]

Caption: 2,4,6-TCP induced cellular stress pathways.

A Generalized Workflow for Environmental Risk Assessment

The potential for a pesticide like 2,4,6-TCP to cause adverse effects in the environment necessitates a structured risk assessment process.

Caption: Environmental risk assessment workflow.

Conclusion

The history of this compound as a pesticide is a compelling case study in the evolution of chemical regulation and our understanding of environmental toxicology. While it offered effective and broad-spectrum control of various pests, its adverse health effects, particularly its carcinogenicity and the presence of dioxin contaminants, ultimately led to the cessation of its use in many countries. The legacy of 2,4,6-TCP underscores the critical importance of rigorous toxicological and environmental assessment in the development and regulation of pesticides. The data and experimental protocols from studies on 2,4,6-TCP continue to be relevant for understanding the long-term impacts of persistent organic pollutants and for the development of safer and more sustainable pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel and Simple Method for Quantification of this compound with Microbial Conversion to 2,4,6-Trichloroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Advancements in Antimicrobial Textiles: Fabrication, Mechanisms of Action, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Formation of 2,4,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated aromatic compound of significant environmental and toxicological concern. While primarily of anthropogenic origin, evidence suggests potential natural formation pathways. This technical guide provides a comprehensive overview of the sources, formation mechanisms, and environmental prevalence of 2,4,6-TCP. It includes detailed experimental protocols for its analysis and for studying its microbial degradation, alongside quantitative data on its occurrence in various environmental matrices. Visualized pathways for its chemical synthesis and biological transformation are also presented to facilitate a deeper understanding of its environmental fate.

Introduction

This compound (2,4,6-TCP) is a synthetic chemical historically used as a fungicide, herbicide, insecticide, antiseptic, and wood preservative.[1] It is also an intermediate in the production of higher chlorinated phenols, such as pentachlorophenol.[2] Due to its toxicity, persistence, and classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, its use has been significantly restricted in many countries.[1][3] Understanding the sources and formation pathways of 2,4,6-TCP is crucial for environmental monitoring, risk assessment, and the development of remediation strategies.

Sources of this compound

The presence of 2,4,6-TCP in the environment is predominantly due to human activities. However, there are indications of its formation through natural processes as well.

Anthropogenic Sources

The primary sources of 2,4,6-TCP are industrial and commercial activities:

-